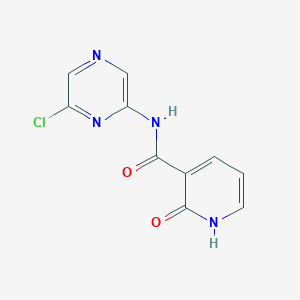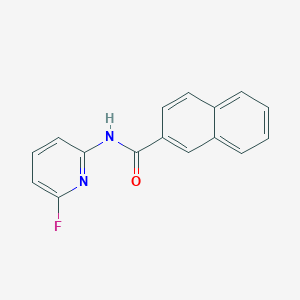
3-(6-Methylpyridin-3-yl)prop-2-enal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(6-Methylpyridin-3-yl)prop-2-enal, also known as MMP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MMP is a yellow liquid with a molecular formula of C10H9NO and a molecular weight of 159.19 g/mol.
Mecanismo De Acción
The mechanism of action of 3-(6-Methylpyridin-3-yl)prop-2-enal is not fully understood, but it is believed to act through the inhibition of various enzymes, including cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). This compound has also been shown to induce apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects, including the inhibition of inflammation and the suppression of tumor growth. Studies have also demonstrated its ability to induce cell cycle arrest and apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-(6-Methylpyridin-3-yl)prop-2-enal in lab experiments is its potency and selectivity towards specific enzymes and pathways. However, its limited solubility in water and low stability at high temperatures can pose challenges in its use in certain experiments.
Direcciones Futuras
The potential applications of 3-(6-Methylpyridin-3-yl)prop-2-enal in various fields make it a promising compound for future research. Some possible future directions include the development of this compound-based drugs for the treatment of inflammatory diseases and cancer, the synthesis of this compound derivatives with improved properties, and the investigation of its potential applications in materials science.
Métodos De Síntesis
The synthesis of 3-(6-Methylpyridin-3-yl)prop-2-enal can be achieved through several methods, including the condensation of 3-acetyl-6-methylpyridine with crotonaldehyde in the presence of a basic catalyst or by the reaction of 3-amino-6-methylpyridine with acrolein. The latter method has been reported to yield higher purity of the compound.
Aplicaciones Científicas De Investigación
3-(6-Methylpyridin-3-yl)prop-2-enal has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, this compound has been shown to exhibit potent anti-inflammatory and anti-cancer properties. Studies have also demonstrated its potential as an anti-tuberculosis agent.
Propiedades
IUPAC Name |
(E)-3-(6-methylpyridin-3-yl)prop-2-enal |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c1-8-4-5-9(7-10-8)3-2-6-11/h2-7H,1H3/b3-2+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAEVNAFKDXGGCJ-NSCUHMNNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C=CC=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC=C(C=C1)/C=C/C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1567639-94-4 |
Source


|
| Record name | 3-(6-methylpyridin-3-yl)prop-2-enal | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[carboxymethyl(3,4-dihydro-2H-chromen-4-ylmethyl)amino]acetic acid](/img/structure/B6632161.png)
![3-[(3-Methoxy-4-nitrobenzoyl)amino]-2-methylbutanoic acid](/img/structure/B6632168.png)
![3-[1-(5-Fluoropyridine-3-carbonyl)piperidin-3-yl]propanoic acid](/img/structure/B6632170.png)
![4-[[(5-Fluoropyridine-3-carbonyl)amino]methyl]oxane-4-carboxylic acid](/img/structure/B6632174.png)
![3-[(5-Fluoropyridine-3-carbonyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B6632180.png)
![N-[(2-fluoro-3-methoxyphenyl)methyl]-1-(6-methoxypyridin-3-yl)methanamine](/img/structure/B6632186.png)
![N-[(5-bromopyridin-3-yl)methyl]-2-thiophen-2-ylethanamine](/img/structure/B6632188.png)
![N-[(5-bromopyridin-3-yl)methyl]-2-iodoaniline](/img/structure/B6632194.png)

![N-[[1-[(6-methylpyridin-3-yl)methyl]piperidin-4-yl]methyl]ethanamine](/img/structure/B6632218.png)

![4-[1-[(5-Iodopyrimidin-2-yl)amino]ethyl]benzonitrile](/img/structure/B6632235.png)

![N-[(1,3-dimethylpyrazol-4-yl)methyl]-5-iodopyrimidin-2-amine](/img/structure/B6632264.png)